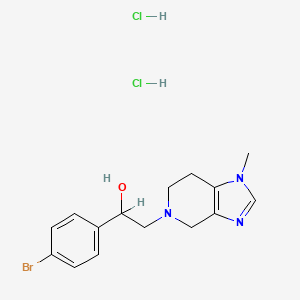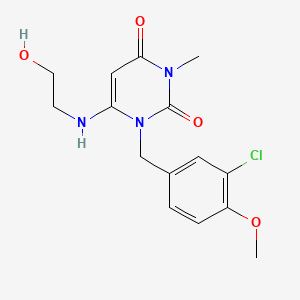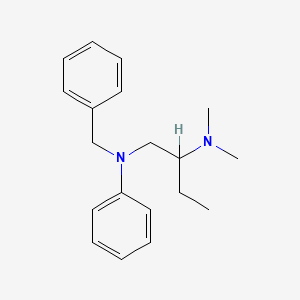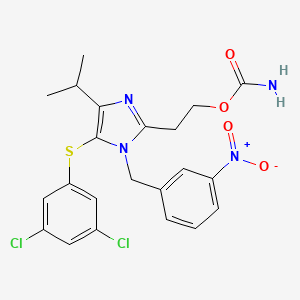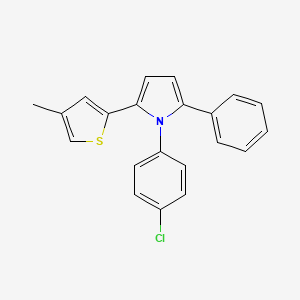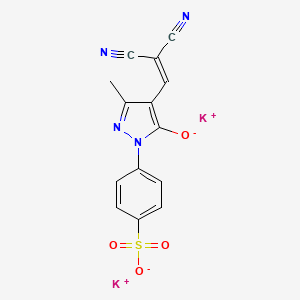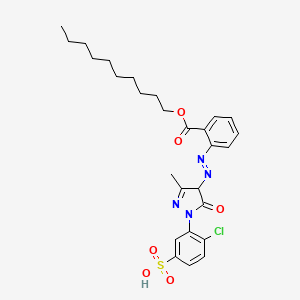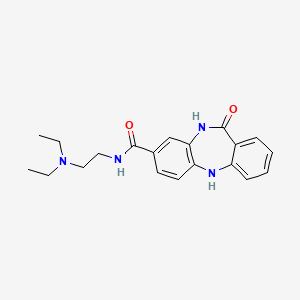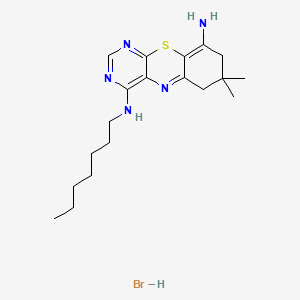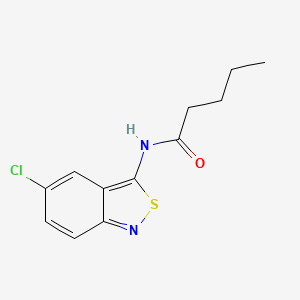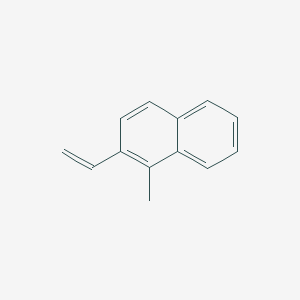
2-Ethenyl-1-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-2-ビニルナフタレンは、多環芳香族炭化水素であるナフタレン類に属する有機化合物です。この化合物は、ナフタレン環にメチル基とビニル基が結合していることを特徴としています。
準備方法
合成経路と反応条件: 1-メチル-2-ビニルナフタレンは、いくつかの方法によって合成できます。 一般的なアプローチの1つは、真空下で硫酸水素カリウム (KHSO4) を触媒として用いる2-(1-ナフチル)エタノールの脱水反応です . 別の方法には、四塩化チタン (TiCl4) の存在下で1-アセチル-4-メトキシナフタレンを塩化アセチルと反応させ、その後、水素化リチウムアルミニウム (LiAlH4) で還元し、続いて真空蒸留する方法があります .
工業的生産方法: 1-メチル-2-ビニルナフタレンの工業的生産は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を行います。工業的生産方法の詳細については、多くの場合、企業秘密であり、製造業者によって異なる場合があります。
化学反応の分析
反応の種類: 1-メチル-2-ビニルナフタレンは、以下を含むさまざまな化学反応を起こします。
重合: 転移反応により、低分子量のポリマーを形成するカチオン重合を起こす可能性があります.
酸化と還元: この化合物は、特定の条件下で酸化または還元される可能性がありますが、これらの反応に関する詳細な研究は限られています。
一般的な試薬と条件:
カチオン重合: 通常、ジクロロメタン (CH2Cl2) を溶媒として使用し、カチオン重合用に開発された精製技術が用いられます.
酸化と還元: これらの反応に一般的に使用される試薬には、過マンガン酸カリウム (KMnO4) などの酸化剤と、LiAlH4 などの還元剤があります。
生成される主要な生成物:
ポリマー: 重合の主要な生成物は、低分子量のポリマーです.
酸化生成物: 潜在的な酸化生成物には、ナフトキノンやその他の酸化誘導体が含まれる可能性があります。
科学的研究の応用
1-メチル-2-ビニルナフタレンは、いくつかの科学研究における応用があります。
作用機序
1-メチル-2-ビニルナフタレンの作用機序は、主に重合して安定なポリマーを形成する能力に基づいています。その反応に関与する分子標的と経路は、その芳香族構造に関連しており、さまざまな化学的変換を可能にします。生物系におけるその特定の作用機序に関する詳細な研究は限られています。
類似の化合物:
1-ビニルナフタレン: 構造は似ていますが、メチル基がありません。
2-ビニルナフタレン: 似ていますが、ビニル基がナフタレン環の異なる位置に結合しています.
独自性: 1-メチル-2-ビニルナフタレンは、ナフタレン環にメチル基とビニル基の両方が存在するため、独特です。この独特の構造により、アナログ化合物と比較して、明確な化学的性質と反応性が得られます。この独自性は、特定の重合反応と材料用途において有益です。
類似化合物との比較
1-Vinylnaphthalene: Similar in structure but lacks the methyl group.
2-Vinylnaphthalene: Similar but with the vinyl group attached to a different position on the naphthalene ring.
Uniqueness: 1-Methyl-2-vinylnaphthalene is unique due to the presence of both a methyl and a vinyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific polymerization reactions and material applications.
特性
CAS番号 |
35737-86-1 |
|---|---|
分子式 |
C13H12 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-ethenyl-1-methylnaphthalene |
InChI |
InChI=1S/C13H12/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h3-9H,1H2,2H3 |
InChIキー |
HQEBIIQRJHCZNH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=CC=CC=C12)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


